N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan and oxadiazole rings are often synthesized from carboxylic acid derivatives or through cyclization reactions . Pyrrolidine rings can be formed through various methods, including cyclization of amino acids .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic and planar, while the pyrrolidine ring is a non-aromatic cyclic amine .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the furan ring can undergo electrophilic substitution, and the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated that derivatives of the 1,3,4-oxadiazole ring, synthesized from furan compounds, exhibit significant antimicrobial activities. These compounds are synthesized through various chemical reactions, starting from furan-2-carbohydrazide, leading to 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives. The antimicrobial activity is attributed to the structural presence of the oxadiazole ring, which is a common feature in these derivatives, showing efficacy against a range of microorganisms (Başoğlu et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of compounds based on 1,3,4-oxadiazole and furan rings have been explored extensively. These studies involve the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, which are synthesized from key intermediates like furan-2-carbohydrazide. Such compounds have been investigated for their potential in creating new materials and drugs, with a focus on their synthesis methods and chemical properties (Koparır et al., 2005; El-Essawy & Rady, 2011).
Energetic Materials
Compounds incorporating the 1,3,4-oxadiazole ring have found applications in the synthesis of insensitive energetic materials. These materials, which combine oxadiazole rings with other heterocyclic structures, exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional energetic compounds like TNT in certain aspects. This highlights their potential in developing new materials for safe explosives and propellants (Yu et al., 2017).
Antiviral Activity
Specific derivatives synthesized from furan and oxadiazole compounds have shown promising antiviral activities, particularly against the avian influenza virus (H5N1). The synthesis of these compounds involves the creation of novel pyrazole, pyridazinone, and oxadiazole derivatives, demonstrating the versatility of the oxadiazole ring in contributing to potential antiviral agents (Flefel et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-14-9-11(10-21(14)12-5-2-1-3-6-12)15(23)18-17-20-19-16(25-17)13-7-4-8-24-13/h1-8,11H,9-10H2,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYXEKGGXUAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.